3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3 |
InChI Key |
BDXPAXFHBGAKEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Protection and Nitration of Aniline Derivatives
- The synthesis often begins with aniline or substituted aniline derivatives where the amino group is protected to prevent undesired side reactions during nitration.
- For example, protection of the amine group of aniline is employed before nitration to yield 2-nitroaniline intermediates.
- This step is crucial to direct nitration to the desired position on the aromatic ring and to maintain the integrity of the amino group for subsequent transformations.
Reduction to Diamino Compounds
- The nitro group in 2-nitroaniline is reduced to an amino group, producing benzene-1,2-diamine derivatives.
- Reduction methods typically involve catalytic hydrogenation or chemical reducing agents.
- This diamino intermediate is essential for the formation of the benzimidazole ring system.
Cyclization to Form the Benzimidazole Core
- The diamino compound undergoes cyclization with cyanogen bromide or similar reagents to form the benzimidazole ring.
- This cyclization step constructs the heterocyclic core of the molecule, yielding 2-amino benzimidazole derivatives.
- The reaction conditions are generally mild and controlled to avoid side reactions.
N-Methylation of the Benzimidazole Nitrogen
- The benzimidazole nitrogen is methylated using methyl iodide or other methylating agents in the presence of a base such as cesium carbonate.
- This step introduces the N-methyl group, which is critical for the final structure of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline.
- The reaction is typically carried out at room temperature over extended periods (e.g., 18 hours) to ensure complete methylation.
Coupling with Aniline Derivatives
- The final step involves coupling the N-methyl benzimidazole intermediate with aniline or substituted aniline to form the target compound.
- This can be achieved through various cross-coupling reactions, including Negishi coupling or other palladium-catalyzed methods.
- Flow chemistry setups with photoreactors and zinc-mediated organometallic intermediates have been employed to enhance reaction efficiency and yield.
- A study modifying previously published procedures demonstrated that protecting the aniline amine group before nitration significantly improves regioselectivity and yield of 2-nitroaniline intermediates.
- Reduction of nitro groups to diamines was efficiently achieved using standard catalytic hydrogenation, providing clean intermediates for cyclization.
- Cyclization with cyanogen bromide to form the benzimidazole ring was confirmed by melting point, FTIR, and NMR spectroscopy, indicating successful ring closure.
- N-methylation using methyl iodide and cesium carbonate in acetonitrile at room temperature for 18 hours yielded the N-methylated benzimidazole with yields up to 93%, as confirmed by 1H and 13C NMR spectra.
- Advanced synthetic methods employing Negishi coupling in flow reactors with zinc-mediated organometallic intermediates and palladium catalysis have been reported, allowing for efficient and scalable synthesis of α-heteroaryl-α-amino acid derivatives structurally related to the target compound.
- Industrial scale-up considerations include the use of continuous flow reactors and automated purification techniques such as preparative HPLC and flash chromatography to enhance throughput and purity.
The preparation of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline involves a multi-step synthetic route starting from aniline derivatives, progressing through protection, nitration, reduction, cyclization, and N-methylation, followed by coupling reactions. The methods are well-established, with recent advances in flow chemistry and cross-coupling techniques improving efficiency and scalability. Characterization by melting point, FTIR, NMR, and mass spectrometry confirms the successful synthesis of the target compound. These preparation methods are supported by diverse research findings and provide a robust framework for both laboratory and industrial synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline has been identified as a scaffold for developing anticancer drugs. Its structural similarity to known anticancer agents allows it to target specific mutations in cancer cells. For instance, compounds derived from this scaffold have shown efficacy against various cancer types by inhibiting growth and inducing apoptosis in malignant cells .
Antimycobacterial Activity :
Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For example, synthesized analogs have demonstrated inhibitory effects comparable to standard treatments like isoniazid . The molecular docking studies further support these findings, suggesting strong interactions with target proteins involved in mycobacterial survival.
Material Science Applications
Polymer Production :
The compound's unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that benzodiazole derivatives can improve the performance of polymeric materials used in electronics and coatings.
Data Table of Notable Compounds Related to 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Osimertinib | Benzimidazole derivative | Anticancer drug targeting EGFR mutations |
| Navelbine | Benzimidazole-based | Antitumor agent used in chemotherapy |
| Alectinib | Benzimidazole derivative | Targeted therapy for ALK-positive tumors |
| 4-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline | Similar core structure | Potential anticancer properties |
Case Study 1: Synthesis and Evaluation of Antimycobacterial Activity
A study synthesized several derivatives of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) significantly lower than those of conventional treatments, showcasing their potential as new therapeutic agents .
Case Study 2: Development of Polymer Composites
In a separate study, researchers incorporated 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline into polymer composites to assess its effect on mechanical properties. The findings revealed that the addition of this compound improved tensile strength and thermal stability compared to control samples without the compound. This suggests its utility in creating high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Analogs
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (CAS: 14704-61-1)
- Structure : Features a benzimidazole linked to aniline via a methylene bridge.
- Key Differences : The methylene spacer reduces conjugation between the benzimidazole and aniline, altering electronic properties and steric accessibility compared to the direct linkage in the target compound.
- Applications : Used in synthetic intermediates for metal-catalyzed C–H bond functionalization .
4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS: 1153806-57-5)
- Structure : Differs by fluorine substituents at the 5,6-positions of the benzimidazole and an aniline at the 4-position.
- The para-substituted aniline may influence binding orientation in biological targets .
Imidazole and Triazole Derivatives
3-(1-Butyl-1H-imidazol-2-yl)aniline (CAS: 1179785-95-5)
- Structure : Replaces benzimidazole with an imidazole ring and adds a butyl group at N1.
- Key Differences : The smaller imidazole ring reduces aromatic surface area, impacting π-π interactions. The butyl group increases lipophilicity, likely lowering aqueous solubility (observed as an oil) .
- Applications : Explored in coordination chemistry due to imidazole’s metal-binding properties.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- Structure : Substitutes benzimidazole with a 1,2,4-triazole and adds a methoxy group to the aniline.
Tetrazole Derivatives
3-(1-Methyl-1H-tetrazol-5-yl)aniline (CAS: 101258-12-2)
Structural and Functional Analysis
Table 1: Key Properties of 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)aniline and Analogs
*Hydrochloride salt.
Electronic and Steric Effects
- Benzimidazole vs. Imidazole/Tetrazole : Benzimidazole’s extended conjugation enhances planarity and π-stacking ability, critical for binding to flat enzyme active sites (e.g., kinase inhibitors) . Imidazole and tetrazole analogs sacrifice aromaticity for increased nitrogen content, altering electronic properties.
- Substituent Impact : Methyl groups (electron-donating) stabilize the benzimidazole core, while fluorine (electron-withdrawing) in 5,6-difluoro analogs may enhance oxidative stability .
Pharmacological Potential
- The target compound’s benzimidazole-aniline structure aligns with antihypertensive agents like Telmisartan, which uses a benzimidazole-biphenyl motif for angiotensin II receptor antagonism .
- Tetrazole and triazole derivatives are often employed to improve metabolic stability or mimic carboxylic acids, as seen in antiviral and anticancer drugs .
Biological Activity
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline, a compound with the molecular formula C14H14N3 and a molecular weight of 226.28 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a benzodiazole ring substituted with an aniline moiety , which contributes to its unique chemical properties. Its hydrochloride form is characterized by a white crystalline appearance when solidified. The compound's structural characteristics allow it to interact with various biological targets, making it valuable in research settings.
The biological activity of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The benzimidazole ring can inhibit enzyme activity by binding to active sites, disrupting essential biological pathways. This inhibition can lead to therapeutic effects against different diseases.
Antimicrobial and Antifungal Properties
Research indicates that 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline exhibits significant antimicrobial and antifungal activities. Compounds containing the benzimidazole nucleus are known for their pharmacological effects against various pathogens. For instance:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal infections, suggesting potential applications in treating such conditions .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. The mechanism involves interaction with specific proteins involved in cancer progression .
Research Findings and Case Studies
Several studies have highlighted the biological activity of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline:
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety undergoes oxidation under controlled conditions:
-
Nitrogen-centered oxidation : Treatment with KMnO₄ in acidic media converts the -NH₂ group to a nitro (-NO₂) group, forming 3-(1-methyl-1H-1,3-benzodiazol-2-yl)nitrobenzene .
-
Ring oxidation : Reaction with H₂O₂ in acetic acid oxidizes the benzimidazole ring, forming hydroxy derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 80°C, 4 hr | 3-(1-methyl-benzodiazolyl)nitrobenzene | 65% | |
| H₂O₂ (30%), CH₃COOH, 50°C, 6 hr | 5-Hydroxy-3-(1-methyl-benzodiazolyl)aniline | 42% |
Reduction Reactions
The aromatic amine group participates in reductive transformations:
-
Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling sequential functionalization .
-
Reductive alkylation : Reacts with aldehydes/ketones under H₂ to form secondary amines.
Electrophilic Substitution
The electron-rich benzimidazole ring directs substitution reactions:
-
Halogenation : Bromination with Br₂ in CHCl₃ occurs at the 5-position of the benzimidazole ring.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position .
| Reaction | Reagents/Conditions | Position Selectivity | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C, 2 hr | C5 of benzimidazole | 58% | |
| Sulfonation | H₂SO₄ (98%), 60°C, 3 hr | C4 of benzimidazole | 51% |
Cross-Coupling Reactions
The aniline group facilitates palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives.
-
Buchwald-Hartwig amination : Forms C-N bonds with aryl halides .
Condensation Reactions
The -NH₂ group undergoes condensation with carbonyl compounds:
-
Schiff base formation : Reacts with aromatic aldehydes to generate imines .
-
Heterocyclization : Condenses with β-ketoesters to form quinoline derivatives.
Complexation with Metals
The benzimidazole nitrogen atoms coordinate with transition metals:
-
Copper complexes : Forms stable Cu(II) complexes with square-planar geometry .
-
Zinc complexes : Exhibits luminescent properties when bound to Zn²⁺.
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 hr | Catalytic oxidation studies | |
| Zn(NO₃)₂·6H₂O | DMF, 80°C, 4 hr | Fluorescent sensors |
Biological Activity Modulation
Derivatives show enhanced bioactivity after chemical modification:
Q & A
Q. How can advanced NMR techniques (e.g., NOESY) elucidate conformational dynamics in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
